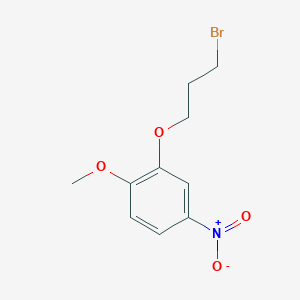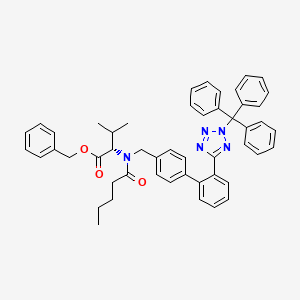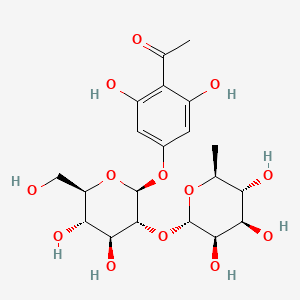
Phloroacetophenone 4-Neohesperidoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phloroacetophenone 4-Neohesperidoside is a flavonoid glycoside derived from citrus fruits. It is an intermediate in the synthesis of neohesperidin dihydrochalcone, a well-known sweetening agent. This compound is notable for its role in the production of sweeteners and its presence in various citrus species .
準備方法
Synthetic Routes and Reaction Conditions
Phloroacetophenone 4-Neohesperidoside can be synthesized by reacting phloroacetophenone with neohesperidose. One common method involves the condensation of phloroacetophenone with isovanillin in the presence of a secondary amine and an organic acid. The reaction is typically carried out in an ethanol solution .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of naringin, a flavanone glycoside found in grapefruit. The process includes the use of an aqueous solution of an inorganic strong base, followed by high-temperature reflux to hydrolyze naringin .
化学反応の分析
Types of Reactions
Phloroacetophenone 4-Neohesperidoside undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes like isovanillin to form chalcones.
Hydrogenation: The chalcone formed can be hydrogenated to produce neohesperidin dihydrochalcone.
Common Reagents and Conditions
Condensation: Secondary amines (e.g., pyrrolidine) and organic acids (e.g., acetic acid) are commonly used.
Hydrogenation: Catalysts like palladium on carbon are used for the hydrogenation process.
Major Products
The major products formed from these reactions include neohesperidin and its derivatives, such as neohesperidin dihydrochalcone .
科学的研究の応用
Phloroacetophenone 4-Neohesperidoside has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of sweetening agents.
Biology: Studies have explored its role in plant metabolism and its presence in different citrus species.
Industry: It is used in the production of sweeteners for food products like chewing gum and dentifrices.
作用機序
The mechanism of action of Phloroacetophenone 4-Neohesperidoside involves its conversion to neohesperidin dihydrochalcone, which exerts sweetening effects. In cancer research, derivatives of phloroacetophenone have been shown to induce apoptosis through the Bax-mediated mitochondrial pathway, leading to the activation of caspases and cell death .
類似化合物との比較
Phloroacetophenone 4-Neohesperidoside is similar to other flavonoid glycosides such as:
Naringin: Another flavanone glycoside found in grapefruit.
Neohesperidin: A related compound also derived from citrus fruits.
Hesperidin: A flavonoid glycoside found in oranges
Uniqueness
This compound is unique due to its specific role in the synthesis of neohesperidin dihydrochalcone, a potent sweetening agent. Its presence in various citrus species and its potential anticancer properties further distinguish it from other similar compounds .
特性
CAS番号 |
23643-71-2 |
|---|---|
分子式 |
C20H28O13 |
分子量 |
476.4 g/mol |
IUPAC名 |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C20H28O13/c1-6(22)12-9(23)3-8(4-10(12)24)31-20-18(16(28)14(26)11(5-21)32-20)33-19-17(29)15(27)13(25)7(2)30-19/h3-4,7,11,13-21,23-29H,5H2,1-2H3/t7-,11+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1 |
InChIキー |
HAJRFFOSWOEITM-WKYRQYEVSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


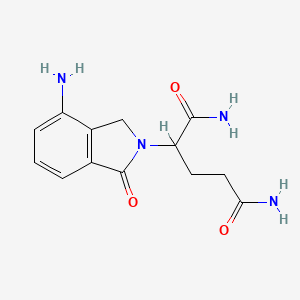
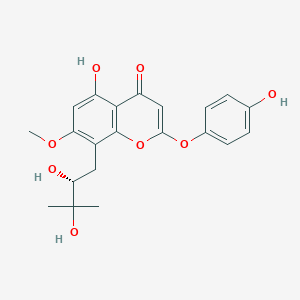
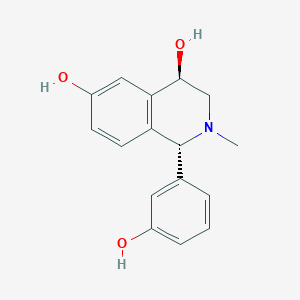
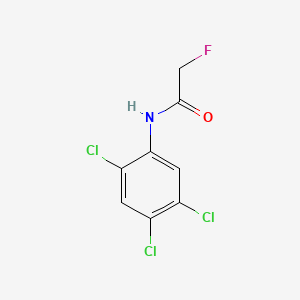
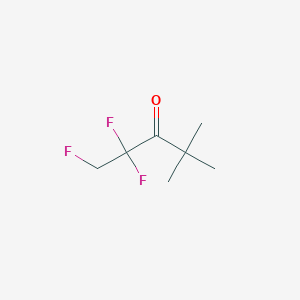
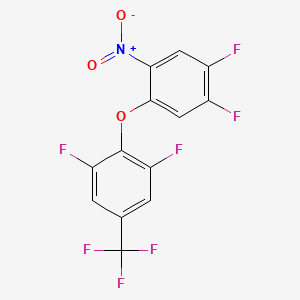
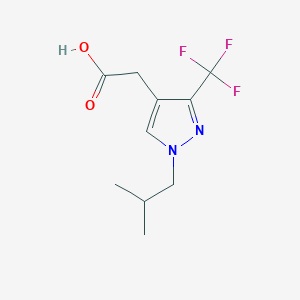
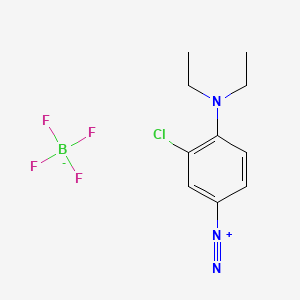
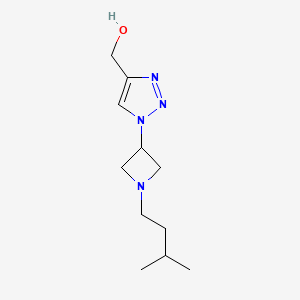
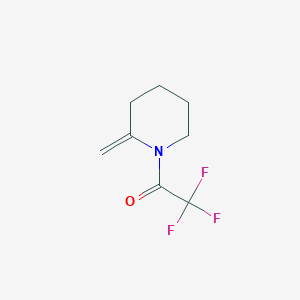
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
